4-{[6-(4-oxoquinazolin-3(4H)-yl)hexanoyl]amino}benzamide
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Overview
Description
4-{[6-(4-oxoquinazolin-3(4H)-yl)hexanoyl]amino}benzamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound has garnered interest in scientific research due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-(4-oxoquinazolin-3(4H)-yl)hexanoyl]amino}benzamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 2-aminobenzamide. This intermediate is then cyclized with an appropriate aldehyde to form the quinazolinone ring.
Attachment of the Hexanoyl Chain: The hexanoyl chain is introduced through an acylation reaction. The quinazolinone derivative is reacted with hexanoyl chloride in the presence of a base such as pyridine to form the hexanoyl-substituted quinazolinone.
Formation of the Benzamide Moiety: The final step involves the coupling of the hexanoyl-substituted quinazolinone with 4-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone and benzamide moieties, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and alkyl halides under anhydrous conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Alcohol derivatives of the quinazolinone and benzamide moieties.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Medicine: Studied for its potential as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 4-{[6-(4-oxoquinazolin-3(4H)-yl)hexanoyl]amino}benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter regulation.
Pathways Involved: By inhibiting these enzymes, the compound can modulate cholinergic signaling pathways, potentially leading to therapeutic effects in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
4-oxoquinazolin-3(4H)-yl)benzoic acid: Another quinazolinone derivative with similar antimicrobial properties.
1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium derivatives: Compounds with dual inhibitory activity against acetylcholinesterase and butyrylcholinesterase.
Uniqueness
4-{[6-(4-oxoquinazolin-3(4H)-yl)hexanoyl]amino}benzamide stands out due to its unique hexanoyl chain, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H22N4O3 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-[6-(4-oxoquinazolin-3-yl)hexanoylamino]benzamide |
InChI |
InChI=1S/C21H22N4O3/c22-20(27)15-9-11-16(12-10-15)24-19(26)8-2-1-5-13-25-14-23-18-7-4-3-6-17(18)21(25)28/h3-4,6-7,9-12,14H,1-2,5,8,13H2,(H2,22,27)(H,24,26) |
InChI Key |
QXGPLRVLIPJDKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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